5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid
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Overview
Description
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by heating to room temperature and further to 70°C. The product is then purified by adjusting the pH with hydrochloric acid .
Chemical Reactions Analysis
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. This interaction is facilitated by the presence of functional groups such as the carbonyl and amine groups .
Comparison with Similar Compounds
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a quinoline ring but differs in its substituents, leading to different chemical and biological properties.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid: Another quinoline derivative with distinct functional groups that confer unique biological activities.
Properties
CAS No. |
64483-79-0 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanoic acid |
InChI |
InChI=1S/C15H19NO3/c1-16-13-8-6-11(4-2-3-5-15(18)19)10-12(13)7-9-14(16)17/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) |
InChI Key |
QQQBAQRGOLXMDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)CCCCC(=O)O |
Origin of Product |
United States |
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